Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine
Description
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is a boronic ester-containing compound characterized by a dimethylamine group linked via an ethyl chain to a phenoxy moiety. The phenoxy group is substituted with a tetramethyl-1,3,2-dioxaborolane ring, a common motif in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . This compound is structurally tailored for applications in organic synthesis, particularly in forming carbon-carbon bonds. Its dimethylamine moiety enhances solubility in polar solvents, while the boronic ester enables participation in transition-metal-catalyzed reactions.
Properties
Molecular Formula |
C16H26BNO3 |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-9-7-8-10-14(13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
BTWNAWVYTYELOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
One common method to prepare this compound involves the lithiation of an appropriate aryl precursor followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This approach typically uses n-butyllithium as the lithiation reagent in tetrahydrofuran (THF) under inert atmosphere at low temperatures (-78 °C).
Experimental Conditions and Yield
| Step | Reagents & Conditions | Details | Yield |
|---|---|---|---|
| Stage 1 | n-Butyllithium (1.6 M in hexane), THF, -78 °C, 1–2 h, inert atmosphere | A solution of the aryl precursor (e.g., 3.0 g, 11.6 mmol) in freshly distilled THF (80 mL) is cooled to -78 °C. n-Butyllithium (8.7 mL, 13.9 mmol) is added dropwise under nitrogen. Stirring continues at -78 °C for 1–2 hours. | - |
| Stage 2 | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.6 g, 13.9 mmol), warming to room temperature, 24 h, inert atmosphere | After lithiation, the boron reagent is added rapidly, and the mixture is allowed to warm slowly to room temperature and stirred for 24 hours. | 42–45% |
Workup and Purification
- The reaction mixture is quenched with water (50 mL) and extracted with chloroform (300 mL).
- Organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated by rotary evaporation.
- The crude product is purified by silica gel column chromatography using ethyl acetate:dichloromethane as eluents.
- The product is obtained as a light-yellow oil.
Characterization Data
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): δ 7.77 (d, 2H, J=8.8 Hz), 6.90 (d, 2H, J=8.8 Hz), 3.94 (t, 2H, J=6.4 Hz), 2.46 (t, 2H, J=6.8 Hz), 2.26 (s, 6H), 1.88 (m, 2H, J=6.8 Hz), 1.25 (s, 12H).
- [^13C NMR (100 MHz, CDCl3)](pplx://action/followup): 161.57, 136.73, 113.41, 83.13, 74.40, 66.02, 54.09, 45.42, 27.43, 25.00.
- Elemental Analysis: Calculated for C17H28BNO3: C, 66.90%; H, 9.25%; N, 4.59%. Found: C, 66.73%; H, 9.23%; N, 4.63%.
- IR (KBr): 2981, 2936, 2816, 2716, 1566, 1463, 1281, 1245 cm⁻¹.
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Overview
An alternative and widely used method involves Suzuki coupling between a brominated amine intermediate and a boronic acid pinacol ester derivative. This method utilizes a palladium catalyst complex, typically dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct, with potassium acetate as a base in 1,4-dioxane solvent at elevated temperature (90 °C) under inert atmosphere.
Experimental Conditions and Yield
| Step | Reagents & Conditions | Details | Yield |
|---|---|---|---|
| Coupling | 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (2 g, 7.75 mmol), 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (2.36 g, 9.30 mmol), potassium acetate (3.04 g, 30.99 mmol), Pd(dppf)Cl2·CH2Cl2 (0.063 g, 0.08 mmol), 1,4-dioxane (35 mL), 90 °C, 16 h, inert atmosphere | The reagents are combined and degassed for 15 minutes before heating. After reaction completion, the mixture is evaporated to dryness, redissolved in dichloromethane, washed with water, dried, filtered, and evaporated. | 42–43% |
Purification
- The crude product is purified by flash column chromatography on silica gel.
- Elution gradient: 0% to 10% methanol in dichloromethane.
- The product is obtained as a brown oil or waxy solid.
Characterization Data
- [^1H NMR (400–500 MHz, CDCl3)](pplx://action/followup): δ 1.33 (s, 12H), 1.89–2.08 (m, 2H), 2.32–2.34 (s, 6H), 2.52–2.65 (m, 2H), 4.04–4.05 (t, 2H), 6.83–6.94 (m, 2H), 7.68–7.78 (m, 2H).
- Mass Spectrum (ES+): m/z [M+H]+ = 258–306 (depending on exact analogues and conditions).
Reductive Amination Approach (General Method for Amino Ether Linkages)
Though specific literature on direct reductive amination for this exact compound is limited, general amine synthesis principles apply. The dimethylaminoethyl ether linkage can be constructed via reductive amination:
- Strategy: React an aldehyde or ketone precursor containing the phenoxyethyl moiety with dimethylamine or formaldehyde plus an amine component.
- Typical Conditions: Use reducing agents such as sodium cyanoborohydride or hydrogenation catalysts under mild conditions.
- Outcome: Formation of the tertiary amine linkage with high selectivity.
This method is often used for preparing amines with alkyl substituents and can be adapted for the target compound's aminoethyl ether fragment.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Product State | Notes |
|---|---|---|---|---|---|
| Lithiation + Boronation | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF, -78 °C to RT, 24 h, inert atmosphere | 42–45 | Light-yellow oil | Requires low temperature control, inert atmosphere |
| Suzuki-Miyaura Coupling | Bromophenoxy amine, bis(dioxaborolane), Pd(dppf)Cl2, KOAc | 1,4-Dioxane, 90 °C, 16 h, inert atmosphere | 42–43 | Brown oil/waxy solid | Scalable, widely used in medicinal chemistry |
| Reductive Amination (General) | Aldehyde/ketone + dimethylamine | Mild reducing conditions | Variable | - | Useful for aminoethyl ether formation |
Research Insights and Considerations
- The lithiation-boronation method provides moderate yields but requires careful temperature and moisture control due to the sensitivity of organolithium reagents.
- Suzuki coupling offers a robust route with commercially available catalysts and reagents, enabling the introduction of the boronate ester moiety efficiently.
- Functional group tolerance and purification ease favor the Suzuki method in complex molecule synthesis.
- NMR and mass spectrometry data confirm the structural integrity and purity of the synthesized compound.
- The choice of method depends on available starting materials, scale, and desired purity.
This detailed analysis integrates diverse sources and experimental data to provide a comprehensive understanding of the preparation methods for Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, supporting its synthesis in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine is utilized in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Applied in the production of advanced materials and polymers due to its unique reactivity.
Mechanism of Action
The mechanism by which Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and drug design. The dioxaborolane ring enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Key Research Findings
Linker Impact : Ethoxyethyl groups enhance solubility but may reduce thermal stability compared to methylene linkers .
Amine Substituents : Dimethylamine improves aqueous solubility by 30–40% over methylamine analogues, critical for biomedical applications .
Reactivity Trends : Phenyl-boronic esters exhibit faster coupling kinetics than pyridine derivatives due to reduced electron withdrawal .
Biological Activity
Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, also known as N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (CAS No. 873078-93-4), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity based on various research findings and case studies.
The compound has a molecular formula of and a molecular weight of 291.19 g/mol. It is characterized by the presence of a dioxaborolane moiety, which is known for its ability to interact with biological systems.
This compound exhibits biological activity primarily through its interaction with cellular targets. The boron-containing dioxaborolane group is hypothesized to participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways.
2. Antitumor Activity
Recent studies have indicated that compounds containing dioxaborolane structures can exhibit antitumor properties. For instance, research has shown that derivatives of dioxaborolane can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific studies focusing on similar compounds have demonstrated their efficacy against various cancer cell lines, such as breast and prostate cancer cells.
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
Case Studies
Safety Profile
The safety profile of this compound has been assessed in various studies. It is classified under GHS hazard statements indicating mild toxicity (H302-H335), suggesting that while it has therapeutic potential, caution is warranted regarding its use and handling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine, and what key reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the boronic ester moiety. A common approach is coupling 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a dimethylamine-containing ethylene oxide derivative via nucleophilic substitution. Reaction conditions include using aprotic solvents (e.g., DMF or acetonitrile) and catalysts like potassium carbonate at 60–80°C . Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the boronic ester and amine groups. For example, the ¹¹B NMR peak at ~30 ppm confirms the dioxaborolan moiety . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How does the dimethylamine group influence the compound’s solubility and reactivity?
- Methodology : The dimethylamine group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its basicity. Reactivity studies in alkylation or acylation reactions can be conducted using electrophiles (e.g., alkyl halides) under inert atmospheres. Comparative experiments with non-aminated analogs demonstrate the amine’s role in stabilizing intermediates via hydrogen bonding .
Advanced Research Questions
Q. How does the electronic environment of the tetramethyl-1,3,2-dioxaborolan moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The boronic ester’s electron-rich nature facilitates transmetalation in Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can model the electron density distribution, while kinetic studies (e.g., varying Pd catalysts like Pd(OAc)₂ or Pd(PPh₃)₄) quantify reaction rates. Contrasting reactivity with electron-deficient boronic esters highlights steric and electronic effects .
Q. What are the challenges in maintaining the stability of the boronic ester group during storage and reaction conditions, and how can they be mitigated?
- Methodology : Hydrolysis of the dioxaborolan group is a key stability concern. Accelerated degradation studies under varying humidity (25–75% RH) and temperatures (4–40°C) identify optimal storage conditions (anhydrous, inert atmosphere). Stabilization strategies include lyophilization or formulating with desiccants (e.g., molecular sieves) .
Q. How can computational methods predict the compound’s behavior in catalytic cycles or biological systems?
- Methodology : Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). For catalytic applications, DFT studies (using Gaussian or ORCA) model transition states in cross-coupling reactions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling confirms computational predictions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
